Luteoliflavan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

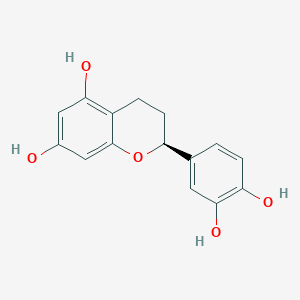

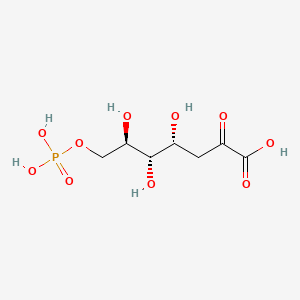

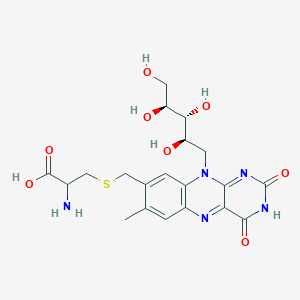

Luteoliflavan is a tetrahydroxyflavan in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It has a role as a plant metabolite. It derives from a hydride of a (2S)-flavan.

Wissenschaftliche Forschungsanwendungen

1. Plant Pathogen Defense

Luteoliflavan, a flavan 4-ol, has been studied for its role in plant defense mechanisms. It's induced in pome fruits by treatments with prohexadione-calcium, which also reduces the incidence of diseases like fire blight and scab in pome fruit trees. While luteoliflavan itself does not have remarkable antimicrobial activity, its precursor, luteoforol, demonstrates significant bactericidal and fungicidal activities. This suggests that luteoliflavan plays a role in the broader defense system of plants against pathogens (Spinelli et al., 2005).

2. Neuroprotective Effects

Luteolin, a flavonoid related to luteoliflavan, has been researched for its neuroprotective effects. Studies have shown that luteolin can reduce ischemia-reperfusion injury of the spinal cord in rats, suggesting a potential application in treating spinal cord injuries. The neuroprotective effect is attributed to the alleviation of oxidative stress, inflammation, and cell apoptosis, potentially involving the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome pathway (Jian Fu et al., 2017).

3. Anti-inflammatory Properties

Luteolin has demonstrated strong anti-inflammatory activity both in vitro and in vivo. The mechanisms include regulation of transcription factors such as STAT3, NF-κB, and AP-1. These findings suggest its potential as an anti-inflammatory drug, though more research is needed to ensure its safety, quality, and efficacy for human use (Aziz, Kim, & Cho, 2018).

4. Anticancer Potential

Research on luteolin has shown it to be effective in inhibiting cancer cell proliferation, metastasis, and angiogenesis. This suggests that luteolin and possibly related compounds like luteoliflavan could be developed as anticancer agents. The mechanism is believed to involve the induction of apoptosis and suppression of cell survival pathways such as PI3K/Akt and NF-κB (Lin et al., 2008).

5. Improvement of Bioavailability in Drug Delivery

Luteolin's low solubility and poor oral bioavailability have limited its clinical applications. However, recent advancements in pharmaceuticals have led to the development of formulations like luteolin-loaded ethosomal nanoparticles to improve its solubility and bioavailability. This enhances its therapeutic potential, particularly in the treatment of hepatocellular carcinoma (Elsayed et al., 2021).

Eigenschaften

CAS-Nummer |

446-06-0 |

|---|---|

Produktname |

Luteoliflavan |

Molekularformel |

C15H14O5 |

Molekulargewicht |

274.27 g/mol |

IUPAC-Name |

(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |

InChI |

InChI=1S/C15H14O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1,3,5-7,14,16-19H,2,4H2/t14-/m0/s1 |

InChI-Schlüssel |

GWCPBEMISACTHQ-AWEZNQCLSA-N |

Isomerische SMILES |

C1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |

SMILES |

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |

Kanonische SMILES |

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1198671.png)

![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)

![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)

![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)

![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-4-methylpentanoate](/img/structure/B1198687.png)